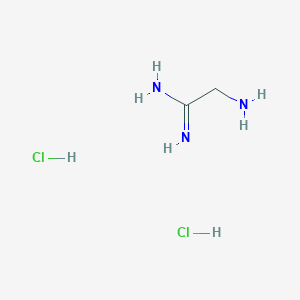

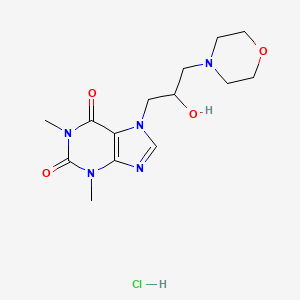

![molecular formula C21H15F3N2O2S B2979917 4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide CAS No. 1428366-81-7](/img/structure/B2979917.png)

4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide” is a complex organic compound. It belongs to the class of compounds known as thiadiazoles . Thiadiazoles are among the most common heterocyclic pharmacophores and display a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum can provide information about the types of hydrogen atoms present in the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex due to the presence of multiple functional groups. These reactions could involve various mechanisms, including condensation reactions and cycloaddition with dipolarophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure and the types of atoms and bonds it contains. For instance, the presence of aromatic rings and polar functional groups could influence its solubility, reactivity, and other properties .Aplicaciones Científicas De Investigación

Molecular Synthesis and Structural Analysis

- The synthesis of benzothiazines and related heterocycles, such as benzimidazoles and benzothiazoles, through molecular iodine-mediated oxidative cyclization, illustrates the utility of these compounds in creating new chemical entities. This process allows for the formation of new C-N and S-N bonds at ambient temperature, highlighting the compound's role in innovative synthetic routes (Gunaganti Naresh, R. Kant, T. Narender, 2014).

- Another study demonstrates the incorporation of the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold, showcasing the compound's versatility in the synthesis of fluorinated heterocycles, which are significant due to their pharmacokinetic properties (Q. Xiao, J. Sheng, Zhiyuan Chen, Jie Wu, 2013).

Pharmacological Applications and Biological Activities

- The development of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones demonstrates the compound's potential in generating derivatives with moderate to good inhibitory activity against various cancer cell lines. This highlights its importance in the discovery of new anticancer agents (A. Kamal, Y. Srikanth, Md. Ashraf, 2011).

Synthesis of Fluorinated Derivatives

- The synthesis of fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines shows the introduction of fluorine atoms into the thiadiazine ring, aiming to modify the electronic properties and potentially affect the biological activity of these compounds. The study of their tautomeric structures provides insights into the influence of fluorination on molecular stability and reactivity (E. V. Shchegol'kov, Y. Burgart, V. I. Saloutin, O. Chupakhin, 2013).

Antimicrobial and Antifungal Activities

- Research into the synthesis and evaluation of novel compounds based on the thiadiazine scaffold for antimicrobial and antifungal activities underlines the importance of these derivatives in addressing the need for new therapeutic agents. The development of compounds with improved biological activities against various pathogens demonstrates the potential of thiadiazine derivatives in contributing to the fight against infectious diseases (V. Sumangala, B. Poojary, N. Chidananda, 2012).

Direcciones Futuras

The future directions for the study of “4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide” could involve further exploration of its biological activities and potential applications in medicine. Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis .

Mecanismo De Acción

Target of Action

The primary targets of the compound 4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide are currently unknown. The compound belongs to a class of molecules known as 1,2,4-triazoles, which are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . .

Mode of Action

As a 1,2,4-triazole derivative, it may interact with its targets through hydrogen-bonding and dipole interactions

Biochemical Pathways

Given the broad range of pharmacological activities associated with 1,2,4-triazoles, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities , it is likely that this compound affects multiple pathways

Result of Action

Given the wide range of activities associated with 1,2,4-triazoles , it is likely that this compound has multiple effects at the molecular and cellular level

Propiedades

IUPAC Name |

4-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,3-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2O2S/c22-21(23,24)17-10-6-7-15(13-17)14-26-25-20(16-8-2-1-3-9-16)18-11-4-5-12-19(18)29(26,27)28/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHJVYJIHFCDGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

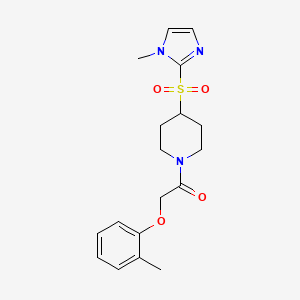

![2-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2979838.png)

![2-[4-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B2979840.png)

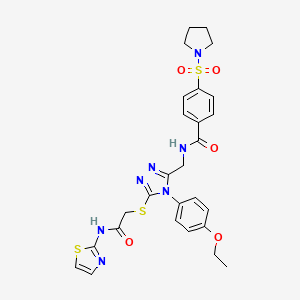

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2979841.png)

![3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2979843.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2979846.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2979847.png)

![6-(4-Fluorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2979848.png)

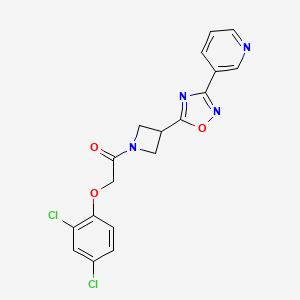

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2979849.png)

![3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2979857.png)